![molecular formula C25H26N2O4S B467982 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide CAS No. 651018-66-5](/img/structure/B467982.png)

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

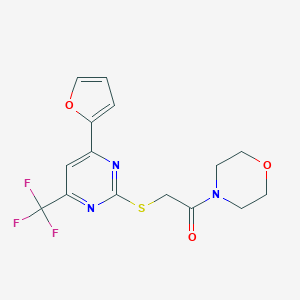

“N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide” is a chemical compound with the molecular formula C25H26N2O4S and a molecular weight of 450.55 . It contains an indole nucleus, which is a significant heterocyclic system found in many bioactive aromatic compounds .

Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, a sulfonyl group, and an isopropylphenoxy group . The indole nucleus is aromatic in nature, with 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds) .Applications De Recherche Scientifique

Background

The compound N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide represents a unique chemical structure with potential implications in various scientific research areas. While the specific applications of this compound in scientific research are not directly available, insights can be drawn from related studies on compounds with similar structures or functional groups. This analysis focuses on the broader applications of structurally related compounds, providing a foundation for understanding the potential research avenues for the compound .

Advanced Oxidation Processes and Environmental Applications

Advanced Oxidation Processes (AOPs) are critical in environmental science, particularly for degrading recalcitrant compounds from aqueous media. Compounds similar to N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide may undergo degradation pathways that lead to various by-products, which can be analyzed for their biotoxicity and environmental impact. For instance, the degradation pathways and biotoxicity of acetaminophen, a compound with some structural similarity, have been extensively studied, highlighting the environmental relevance of understanding such chemical reactions (Qutob et al., 2022).

Pharmacological and Toxicological Evaluations

Evaluating the pharmacological and toxicological profiles of chemical compounds is crucial for drug development and safety assessment. Studies on compounds like thiophene analogues of benzidine and 4-aminobiphenyl, which share functional groups with the compound of interest, reveal the importance of understanding carcinogenic potential and providing insights into safer drug design (Ashby et al., 1978).

Drug Metabolism and Liver Toxicity Research

Research into the metabolism of drugs and their potential for causing liver toxicity is another area where structurally similar compounds can provide significant insights. For example, the biochemical, hematological, and histological modulations induced by acetaminophen and the potential of natural compounds like Urtica dioica in mitigating hepatotoxicity underscore the importance of studying the metabolic pathways and toxicological effects of new compounds (Juma et al., 2015).

Orientations Futures

Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives, including “N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide”, and investigating their biological activities.

Propriétés

IUPAC Name |

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4S/c1-18(2)19-7-11-22(12-8-19)31-17-25(28)26-21-9-13-23(14-10-21)32(29,30)27-16-15-20-5-3-4-6-24(20)27/h3-14,18H,15-17H2,1-2H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLVCQJNDOKTLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(2-isopropylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B467901.png)

![2-(2-isopropylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B467906.png)

![4-Oxo-4-[(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)amino]butanoic acid](/img/structure/B468033.png)

![N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B468076.png)

![4-(4-{[5-(2-Furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1-piperazinyl)phenyl methyl ether](/img/structure/B468121.png)

![5-(furan-2-yl)-N-(2-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468122.png)

![N-(2,5-dimethylphenyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468123.png)

![N-(2-ethylphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468124.png)

![5-(2-furyl)-N-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B468128.png)

![[4-(2,3-Dimethyl-phenyl)-piperazin-1-yl]-(5-furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-2-yl)-methanone](/img/structure/B468129.png)

![(5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-2-yl)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-methanone](/img/structure/B468141.png)

![2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}propanoic acid](/img/structure/B468228.png)

![3,4-dihydroquinolin-1(2H)-yl[5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B468288.png)